Cas no 1173022-93-9 (2-Methylbutyl acetate;pentyl acetate)

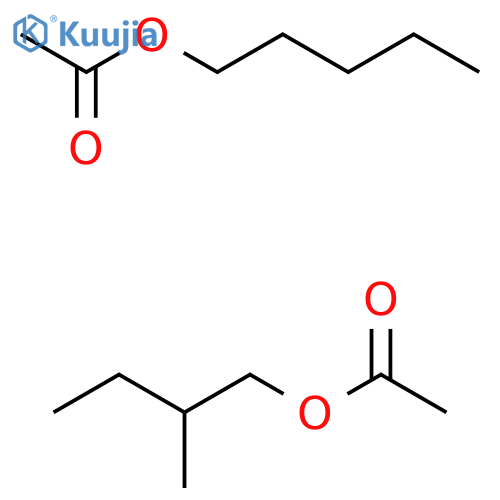

1173022-93-9 structure

商品名:2-Methylbutyl acetate;pentyl acetate

CAS番号:1173022-93-9

MF:C14H28O4

メガワット:260.369725227356

MDL:MFCD09039269

CID:2602374

PubChem ID:24853635

2-Methylbutyl acetate;pentyl acetate 化学的及び物理的性質

名前と識別子

-

- AMyl acetate, Mixture of isoMers

- 2-methylbutyl acetate,pentyl acetate

- 2-Methylbutyl acetate--pentyl acetate (1/1)

- 2-Methylbutyl acetate;pentyl acetate

- 1173022-93-9

- DTXSID50583454

- 2-methylbutyl acetate; pentyl acetate

-

- MDL: MFCD09039269

- インチ: 1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3

- InChIKey: LSUIXWQPOJYELL-UHFFFAOYSA-N

- ほほえんだ: O(C(C)=O)CC(C)CC.O(C(C)=O)CCCCC

計算された属性

- せいみつぶんしりょう: 260.19875937g/mol

- どういたいしつりょう: 260.19875937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 9

- 複雑さ: 168

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6

じっけんとくせい

- 密度みつど: 0.876 g/mL at 25 °C

- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >

- 屈折率: n20/D 1.402

2-Methylbutyl acetate;pentyl acetate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN1104 - class 3 - PG 3 - Amyl acetates

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: 16-26-36/37/39

-

危険物標識:

2-Methylbutyl acetate;pentyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | S240278-1l |

Amyl acetate, mixture of isomers , Mixtureof2-methylbutylacetateandn-pentylacetate |

1173022-93-9 | 99% | 1l |

RMB 584.66 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 227471-2.5L |

2-Methylbutyl acetate;pentyl acetate |

1173022-93-9 | 99% | 2.5l |

¥1867.65 | 2023-12-09 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 227471-1L |

2-Methylbutyl acetate;pentyl acetate |

1173022-93-9 | 99% | 1l |

¥859.24 | 2023-12-09 | |

| Cooke Chemical | S240278-2.5l |

Amyl acetate, mixture of isomers , Mixtureof2-methylbutylacetateandn-pentylacetate |

1173022-93-9 | 99% | 2.5l |

RMB 1389.92 | 2025-02-21 |

2-Methylbutyl acetate;pentyl acetate 関連文献

-

Hui Zhang,Mei Liu,Tian Zhou,Bin Dong,Christopher Y. Li Nanoscale 2015 7 11033

-

Hassiba Chahdoura,Jo?o C. M. Barreira,Virginia Fernández-Ruiz,Patricia Morales,Ricardo C. Calhelha,Guido Flamini,Marina Sokovi?,Isabel C. F. R. Ferreira,Lotfi Achour Food Funct. 2016 7 1458

-

Anthony M. Carestia,Davide Ravelli,Erik J. Alexanian Chem. Sci. 2018 9 5360

-

Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081

-

Mei Liu,Limei Liu,Wenlong Gao,Miaoda Su,Ya Ge,Lili Shi,Hui Zhang,Bin Dong,Christopher Y. Li Nanoscale 2015 7 4949

1173022-93-9 (2-Methylbutyl acetate;pentyl acetate) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 157047-98-8(Benzomalvin C)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量